Acetyl-leucyl-glutamyl-aspartyl-alanine aldehyde, commonly referred to as Ac-LEHD-CHO, is a synthetic peptide compound primarily recognized for its role as a selective inhibitor of caspases, specifically targeting caspase-9. Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. Ac-LEHD-CHO is utilized in various biological research applications, particularly in studies related to apoptosis and cellular stress responses.
Ac-LEHD-CHO is classified as a peptidomimetic inhibitor due to its structural resemblance to natural peptide substrates of caspases. It is synthesized from amino acids and contains an aldehyde group, which is crucial for its inhibitory activity. The compound is often obtained from specialized chemical suppliers and is used primarily in laboratory research settings.
The synthesis of Ac-LEHD-CHO typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The key steps include:
Purity and structural confirmation are typically verified using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques .
The molecular structure of Ac-LEHD-CHO can be represented as follows:
The specific arrangement of these components contributes to its binding affinity and selectivity towards caspases .
Ac-LEHD-CHO functions primarily as an inhibitor through reversible covalent binding to the active site cysteine residue of caspases. This interaction prevents substrate access and subsequent proteolytic cleavage, thereby inhibiting apoptotic pathways. The mechanism involves:
The specificity of Ac-LEHD-CHO allows it to selectively inhibit caspase-9 while having minimal effects on other caspases .
The mechanism by which Ac-LEHD-CHO exerts its inhibitory effects involves several key processes:
Ac-LEHD-CHO exhibits several notable physical and chemical properties:
Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm its identity and purity .
Ac-LEHD-CHO has significant applications in various fields of biological research:
Chemical Properties and Selectivity Profile of Ac-LEHD-CHOAc-LEHD-CHO (acetyl-Leu-Glu-His-Asp-aldehyde) is a tetrapeptide aldehyde inhibitor with the molecular formula C₂₃H₃₄N₆O₉ and a molecular weight of 538.55 g/mol. It functions as a competitive inhibitor by mimicking the cleavage site of caspase-9 substrates, binding reversibly to the enzyme’s active site via its aldehyde (-CHO) moiety. Its design specifically targets the LEHD recognition motif, which is critical for caspase-9 activity within the apoptosome complex [2] [4] [8].
Property | Specification |
---|---|
Chemical Formula | C₂₃H₃₄N₆O₉ |
Molecular Weight | 538.55 g/mol |
Target Caspases | Caspase-9 (primary), Caspase-8 (secondary) |
Mechanism | Competitive substrate-mimetic inhibition |
Recognition Sequence | Leu-Glu-His-Asp (LEHD) |
Ac-LEHD-CHO indirectly modulates mitochondrial events by inhibiting caspase-9-mediated amplification loops. During intrinsic apoptosis, cellular stressors (e.g., DNA damage, oxidative stress) trigger mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release. While Ac-LEHD-CHO does not directly prevent MOMP, it blocks downstream caspase-9 activation, which would otherwise perpetuate mitochondrial dysfunction via Bid cleavage and reactive oxygen species generation. Studies in murine erythroleukemia (MEL) cells demonstrated that Ac-LEHD-CHO suppresses cytochrome c release and loss of mitochondrial membrane potential (ΔΨm) under high-pressure-induced apoptosis by attenuating caspase-9 activity [3] [9].
Parameter | Impact of Ac-LEHD-CHO | Experimental System |
---|---|---|
Cytochrome c Release | Partial inhibition (40-60%) | MEL cells, 100 MPa pressure |
ΔΨm Breakdown | Delayed by 2–3 hours | Murine erythroleukemia cells |
Sub-G1 DNA Content | Reduced by 50–70% | Flow cytometry analysis |
Caspase-9 is the initiator caspase of the intrinsic pathway, activated within the apoptosome complex (cytochrome c/Apaf-1/caspase-9). Ac-LEHD-CHO binds to caspase-9’s active site, preventing proteolytic autoprocessing and subsequent activation of effector caspases. In seizure-induced neuronal apoptosis models, caspase-9 cleavage peaks 24 hours post-insult, and Ac-LEHD-CHO application reduces caspase-9 activity by 60–80%. However, this inhibitor is less effective than caspase-8 inhibitors in blocking seizure-induced cell death, underscoring the context-dependent hierarchy of caspase activation [1] [6]. In p53/p73-dependent apoptosis (e.g., etoposide-treated head/neck squamous carcinoma), caspase-9 inhibition by Ac-LEHD-CHO abrogates Bid cleavage and caspase-8 activation, revealing feedback loops between initiator caspases [6].
Ac-LEHD-CHO reveals crosstalk between intrinsic and extrinsic pathways via caspase-mediated Bid cleavage. Although primarily a caspase-9 inhibitor, Ac-LEHD-CHO indirectly suppresses caspase-8 by preventing caspase-9-mediated activation of caspase-3/6, which can process procaspase-8. In Burkholderia pseudomallei-infected macrophages, caspase-9 activation downstream of NLRC4 inflammasomes precedes caspase-8 cleavage, and Ac-LEHD-CHO blocks this cascade. Conversely, in NSCLC cells treated with RLR agonists and radiation, caspase-8 inhibition (not caspase-9) reverses enhanced apoptosis, indicating that caspase-8 dominates in certain death-receptor-driven scenarios [5] [6] [9].
By inhibiting caspase-9, Ac-LEHD-CHO suppresses the activation of effector caspases-3 and -7. In high-pressure-induced MEL cell apoptosis, Ac-LEHD-CHO reduces caspase-3-like activity by 70% and blocks PARP cleavage, a hallmark of apoptosis execution. Similarly, in Burkholderia-infected macrophages, Ac-LEHD-CHO inhibits caspase-7 activation and PARP degradation, confirming its role in disrupting the caspase cascade. However, in systems with strong caspase-8 activation (e.g., radiation + RLR agonists), Ac-LEHD-CHO only partially inhibits effector caspases, highlighting its limited efficacy when extrinsic signals dominate [3] [6] [9].
Caspase | Reduction in Activity | Substrate/Cleavage Marker | Cellular Model |
---|---|---|---|
Caspase-9 | 60–80% | LEHD-pNA | Seizure neurons, MEL cells |
Caspase-3/7 | 50–70% | PARP, DEVD-pNA | MEL cells, macrophages |
Caspase-8 | 20–40% | IETD-pNA, Bid | Macrophages, NSCLC cells |
Key Implications for Therapeutic TargetingAc-LEHD-CHO serves as a critical tool for dissecting caspase dependencies in apoptotic pathways. Its ability to preferentially inhibit caspase-9 over caspase-8 (IC₅₀ ≈ 20 nM vs. 150 nM) makes it ideal for studying intrinsic apoptosis amplification. However, its variable efficacy across models—e.g., strong protection in MEL cells versus partial effects in neurons or macrophages—underscores the metabolic and cell-type-specific regulation of caspase networks. Future studies should leverage Ac-LEHD-CHO to map context-specific caspase hierarchies in cancer or neurodegeneration [3] [6] [9].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8